(R)-1-(3-(Trifluoromethoxy)phenyl)ethanamine hydrochloride is a chiral amine compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring. This compound, with the chemical formula and a molecular weight of approximately 241.64 g/mol, is recognized for its potential applications in various scientific fields, including chemistry, biology, and medicine .
(R)-1-(3-(Trifluoromethoxy)phenyl)ethanamine hydrochloride is classified as an organic compound, specifically a chiral amine. Its chirality is significant for its biological activity and interactions with receptors.
The synthesis of (R)-1-(3-(Trifluoromethoxy)phenyl)ethanamine hydrochloride typically involves the following steps:
The choice of reducing agent and resolution technique can significantly influence the yield and purity of the final product. The use of chiral HPLC allows for efficient separation of enantiomers, which is crucial for applications requiring specific stereochemistry.
The molecular structure of (R)-1-(3-(Trifluoromethoxy)phenyl)ethanamine hydrochloride features a trifluoromethoxy group attached to a phenyl ring, contributing to its unique properties. Its structural formula can be represented as follows:
The compound exhibits significant lipophilicity due to the trifluoromethoxy group, which enhances its ability to cross biological membranes and interact with various targets .
(R)-1-(3-(Trifluoromethoxy)phenyl)ethanamine hydrochloride can participate in several chemical reactions:
Common reagents used in these reactions include potassium permanganate and hydrogen peroxide for oxidation, while lithium aluminum hydride or sodium borohydride are typical reducing agents. Nucleophilic substitution may involve amines or thiols under basic conditions.
The mechanism of action for (R)-1-(3-(Trifluoromethoxy)phenyl)ethanamine hydrochloride primarily involves its interaction with specific molecular targets such as receptors or enzymes. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, facilitating effective binding to targets and modulation of signaling pathways .
(R)-1-(3-(Trifluoromethoxy)phenyl)ethanamine hydrochloride has diverse applications in scientific research:
Conventional synthesis routes typically begin with 3-(trifluoromethoxy)benzaldehyde as the key precursor. Reductive amination serves as the foundational reaction, employing sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) as reducing agents in the presence of ammonia sources. This reaction generates the racemic amine as a primary product:
$$\ce{3-(Trifluoromethoxy)benzaldehyde + NH3 + NaBH3CN -> rac-1-(3-(Trifluoromethoxy)phenyl)ethanamine}$$
The racemic mixture necessitates efficient resolution strategies to isolate the desired (R)-enantiomer. Diastereomeric salt formation remains the most industrially viable approach, leveraging chiral acids as resolving agents:
Enzymatic resolution provides a complementary strategy, particularly effective for intermediate derivatives. Immobilized lipases like Candida antarctica lipase B (CALB, Novozym 435®) catalyze the enantioselective acylation of the racemic amine using 2-propoxyacetate esters as acyl donors. This kinetic resolution yields the desired (R)-amine with enantiomeric excess (ee) >99% and simultaneously produces the (S)-amide derivative, which can be racemized and recycled . The enzymatic approach significantly reduces environmental impact compared to classical resolution but requires optimization of water activity and temperature to maintain enzyme stability.
Table 1: Comparative Analysis of Chiral Resolution Methods for (R)-1-(3-(Trifluoromethoxy)phenyl)ethanamine
Resolution Method | Resolving Agent/Catalyst | Optimal Solvent System | de/ee (%) | Yield (%) | Key Advantage |
---|---|---|---|---|---|
Diastereomeric Salt Formation | (R,R)-DPTTA | Methanol/Water (3:1) | >90% de | 35-40 | High predictability, scalable |
Diastereomeric Salt Formation | O-Benzoyl-L-lactic acid | Ethanol | 85-88% de | 38-42 | Lower cost resolving agent |
Enzymatic Kinetic Resolution | Novozym 435® + isopropyl 2-propoxyacetate | Methyl tert-butyl ether | >99% ee | 45 (theoretical max 50) | High enantioselectivity, greener process |
Enzymatic DKR | Novozym 435® + Ru racemization catalyst | Toluene | >99% ee | 80-85 | Theoretical 100% yield possible |
Transitioning from laboratory synthesis to industrial production (>100 kg/batch) of (R)-1-(3-(Trifluoromethoxy)phenyl)ethanamine hydrochloride introduces complex engineering challenges centered on thermodynamic limitations and downstream processing:
Equilibrium displacement in reductive amination: The reaction equilibrium favors the starting materials. Industrial processes implement bienzyme cascade systems inspired by sitagliptin manufacturing technology. Co-immobilized R-ω-transaminase (e.g., ATA-117 variant) and alcohol dehydrogenase (ADH) enable continuous acetone removal (the coproduct of transamination) through enzymatic reduction to isopropanol. This approach shifts the equilibrium, achieving near-quantitative conversion (98-99%) of 3-(trifluoromethoxy)acetophenone at substrate loadings up to 100 g/L [2].
Crystallization-induced asymmetric transformation (CIAT): This innovative approach combines in situ racemization of the undesired (S)-enantiomer with selective crystallization of the (R)-hydrochloride salt. Key process parameters include:
Solvent selection critically impacts crystallization efficiency and environmental footprint. Ternary solvent mixtures (isopropanol/ethyl acetate/water, 60:30:10) optimize solubility differences between enantiomeric salts while facilitating mother liquor recycling. Downstream processing integrates anti-solvent crystallization using methyl tert-butyl ether (MTBE) to precipitate the hydrochloride salt, followed by agitated nutsche filtration and displacement washing with cold MTBE to achieve residual solvent levels <500 ppm.
Table 3: Industrial Process Optimization Parameters and Outcomes
Process Parameter | Classical Resolution | Bienzyme Cascade | CIAT Process |
---|---|---|---|
Overall Yield (R)-isomer | 35-40% | 85-90% | 80-85% |
Enantiomeric Excess (ee) | >99% | >99.9% | >99.5% |
Biocatalyst Loading (wt%) | N/A | 15-20 (ATA-117/ADH co-immobilized) | N/A |
Racemization Catalyst | N/A | N/A | Ru complex (0.5-1.0 mol%) |
Typical Batch Volume | 50-100 kg | 200-500 kg | 100-300 kg |
Solvent Consumption (L/kg product) | 80-100 | 20-30 | 40-50 |
Critical Quality Attribute Control | Diastereomeric salt purity | Ketone residue <0.1% | Residual Ru <10 ppm |
CAS No.: 63697-61-0
CAS No.: 14127-68-5
CAS No.: 41758-43-4
CAS No.: 571-72-2
CAS No.: